molecular formula C16H14N2O B3816224 [3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methanol

[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methanol

Cat. No.: B3816224
M. Wt: 250.29 g/mol
InChI Key: BPVRMWVFQZJNOJ-UHFFFAOYSA-N
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Description

[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methanol is a chemical compound that features a pyrazole ring attached to a phenyl group, which is further connected to another phenyl group with a methanol substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methanol typically involves the formation of the pyrazole ring followed by its attachment to the phenyl groups. One common method involves the reaction of hydrazine derivatives with ethyl acetoacetate to form the pyrazole ring . The pyrazole ring is then coupled with phenyl groups through various organic reactions, such as Suzuki coupling or other cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable solvent-free reactions or the use of green chemistry approaches to minimize environmental impact . The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives .

Scientific Research Applications

Chemistry

In chemistry, [3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its pyrazole ring is known to interact with various biological targets, making it useful in biochemical assays .

Medicine

Medicinally, this compound and its derivatives have shown potential as therapeutic agents. They are investigated for their anti-inflammatory, antioxidant, and anticancer properties .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of [3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methanol is unique due to its dual phenyl groups and methanol substituent, which provide distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in research and industry .

Properties

IUPAC Name

[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c19-11-12-3-1-4-13(9-12)14-5-2-6-15(10-14)16-7-8-17-18-16/h1-10,19H,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVRMWVFQZJNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)C3=CC=NN3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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